2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid
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Overview
Description
The compound with the chemical structure “2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid” is known as 2-Hydroxy-3-(carboxymethyl)pyridine. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely studied due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(carboxymethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Functionalization: The pyridine ring is functionalized by introducing a hydroxyl group at the 2-position and a carboxymethyl group at the 3-position.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired functionalization.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-3-(carboxymethyl)pyridine may involve more efficient and scalable methods, such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of specific catalysts can enhance the reaction efficiency and selectivity, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(carboxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents, such as bromine (Br2) or chlorine (Cl2), and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 2-oxo-3-(carboxymethyl)pyridine, while reduction of the carboxyl group can yield 2-hydroxy-3-(hydroxymethyl)pyridine.
Scientific Research Applications
2-Hydroxy-3-(carboxymethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of various chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(carboxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxymethyl groups play a crucial role in its biological activity by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptors: It can interact with cellular receptors, altering signal transduction and cellular responses.
Inducing Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
2-Hydroxy-3-(carboxymethyl)pyridine can be compared with other similar compounds, such as:
2-Hydroxy-4-(carboxymethyl)pyridine: This compound has a similar structure but with the carboxymethyl group at the 4-position.
3-Hydroxy-2-(carboxymethyl)pyridine: In this compound, the positions of the hydroxyl and carboxymethyl groups are reversed.
2,3-Dihydroxypyridine: This compound has two hydroxyl groups at the 2- and 3-positions, without the carboxymethyl group.
The uniqueness of 2-Hydroxy-3-(carboxymethyl)pyridine lies in its specific functional groups and their positions on the pyridine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-6(11)4(3-7-8)2-5(9)10/h3,7H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJADEOLWOQXSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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